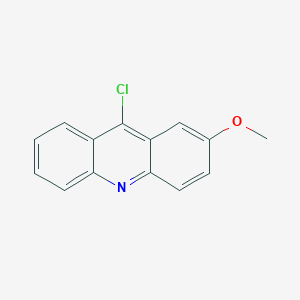

9-Chloro-2-methoxyacridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-chloro-2-methoxyacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO/c1-17-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAMCDWSLKLEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497615 | |

| Record name | 9-Chloro-2-methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16492-13-0 | |

| Record name | 9-Chloro-2-methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-Chloro-2-methoxyacridine: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of 9-Chloro-2-methoxyacridine. This document is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, drug discovery, and chemical biology, offering insights into the synthesis, characteristics, and therapeutic potential of this heterocyclic compound. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and extrapolates data from closely related analogues to provide a thorough understanding.

Chemical Properties and Structure

This compound is a substituted acridine, a class of organic compounds known for their diverse biological activities. The core structure consists of a tricyclic aromatic system containing a nitrogen atom. The presence of a chlorine atom at the 9-position and a methoxy group at the 2-position significantly influences its chemical reactivity and biological interactions.

Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Notes |

| CAS Number | 16492-13-0 | --INVALID-LINK-- |

| Molecular Formula | C₁₄H₁₀ClNO | --INVALID-LINK-- |

| Molecular Weight | 243.69 g/mol | --INVALID-LINK-- |

| Melting Point | 152-153 °C | Predicted |

| Boiling Point | 414.9 ± 15.0 °C | Predicted |

| Density | 1.304 ± 0.06 g/cm³ | Predicted |

| pKa | 3.72 ± 0.10 | Predicted |

| Appearance | Likely a crystalline solid | Inferred from related compounds |

Note: Many of the physical properties listed are predicted values from chemical databases due to a lack of extensive experimental data for this specific compound.

Synthesis

The synthesis of 9-chloroacridines typically involves a two-step process: the formation of an N-phenylanthranilic acid derivative followed by a cyclization/chlorination reaction. A plausible synthetic route for this compound is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-Chloro-2-(p-anisidino)benzoic Acid (Ullmann Condensation)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-bromo-5-chlorobenzoic acid (1 equivalent), p-anisidine (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide (0.1 equivalents) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 150-160 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and pour it into a large volume of ice-cold water. Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.

-

Purification: Filter the crude product, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 5-chloro-2-(p-anisidino)benzoic acid.

Step 2: Cyclization and Chlorination to form this compound

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap, suspend the dried 5-chloro-2-(p-anisidino)benzoic acid (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).

-

Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction mixture should become a clear solution.

-

Work-up: Carefully remove the excess POCl₃ under reduced pressure. Cautiously pour the viscous residue onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., concentrated ammonium hydroxide or sodium carbonate solution) until the pH is approximately 8-9. The crude this compound will precipitate. Extract the product with a suitable organic solvent such as chloroform or dichloromethane.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product. Further purification can be achieved by recrystallization from a solvent like ethanol or by column chromatography on silica gel.

An In-depth Technical Guide on the Core Mechanism of Action of 9-Chloro-2-methoxyacridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the biological activity of 9-Chloro-2-methoxyacridine and its derivatives. The document focuses on its role as a DNA intercalator and an inhibitor of key cellular enzymes, presenting quantitative data, detailed experimental methodologies, and visual representations of the core pathways involved.

Core Mechanisms of Action

The biological effects of this compound and its analogs, particularly the well-studied 9-amino-6-chloro-2-methoxyacridine (ACMA), are multifaceted. The primary mechanisms of action include DNA intercalation, inhibition of topoisomerase enzymes, and acetylcholinesterase inhibition. These actions collectively contribute to its observed cytotoxic and antiproliferative properties.

DNA Intercalation

The planar polyaromatic ring structure of the acridine core is a key determinant of its biological activity, enabling it to insert itself between the base pairs of double-stranded DNA.[1] This intercalation process leads to a physical distortion of the DNA helix, causing it to unwind and lengthen. Such structural alterations interfere with essential cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2]

Studies have shown that ACMA can form multiple distinct complexes with DNA, involving both classical intercalation and external binding.[3][4] It exhibits a preference for binding to poly(dA-dT) sequences.[5] The interaction of acridine derivatives with DNA can be studied using various biophysical techniques, including UV-Vis and fluorescence spectroscopy, thermal denaturation, linear dichroism, and viscometry.[6]

Topoisomerase Inhibition

A primary mechanism contributing to the anticancer activity of 9-aminoacridine derivatives is the inhibition of topoisomerase I and II.[2] These nuclear enzymes are critical for managing DNA topology by catalyzing the transient cleavage and re-ligation of DNA strands, which is essential to relieve torsional stress during replication and transcription.[2][7]

Acridine derivatives can act as either topoisomerase poisons or catalytic inhibitors.[7][8]

-

Topoisomerase Poisons: These agents, such as amsacrine (a 9-anilinoacridine), stabilize the covalent complex formed between topoisomerase and DNA (the cleavage complex).[7][9] This prevents the re-ligation of the DNA strands, leading to the accumulation of protein-linked DNA breaks, which are highly cytotoxic and can trigger apoptosis.[7][9]

-

Catalytic Inhibitors: These compounds interfere with the enzymatic activity of topoisomerases without trapping the cleavage complex.[7][8] They can block the enzyme before DNA cleavage or after re-ligation is complete.[7] This mode of inhibition is thought to reduce the risk of secondary malignancies that can be associated with topoisomerase poisons.[8]

The inhibition of topoisomerase II by certain 9-acridinyl amino acid derivatives has been shown to induce a G2/M cell cycle block or apoptosis independent of cell cycle regulation.[10]

Acetylcholinesterase Inhibition

9-Amino-6-chloro-2-methoxyacridine (ACMA) has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5][11] This inhibitory activity suggests potential applications in the context of neurodegenerative diseases like Alzheimer's disease, where cholinesterase inhibitors are a therapeutic strategy.[12]

Quantitative Data Summary

The biological potency of this compound derivatives has been quantified in various studies. The following table summarizes key inhibitory and binding constants.

| Compound | Target/Assay | Cell Line | Value | Reference |

| 9-Amino-6-chloro-2-methoxyacridine (ACMA) | Acetylcholinesterase | - | Ki = 49 nM | [5][11] |

| 9-Amino-6-chloro-2-methoxyacridine (ACMA) | DNA Binding (Complex I) | - | K = (6.5 ± 1.1) x 104 M-1 | [3][4] |

| 9-Amino-6-chloro-2-methoxyacridine (ACMA) | DNA Binding (Complex II) | - | K = (5.5 ± 1.5) x 104 M-1 | [3][4] |

| 9-Amino-6-chloro-2-methoxyacridine (ACMA) | DNA Binding (Complex III) | - | K = (5.7 ± 0.03) x 104 M-1 | [3][4] |

| 9-Amino-6-chloro-2-methoxyacridine (ACMA) | Cytotoxicity (MTT Assay) | Not Specified | IC50 = 26.9 µM (3h exposure) | [13] |

| 9-Amino-6-chloro-2-methoxyacridine (ACMA) | Cytotoxicity (MTT Assay) | Not Specified | IC50 = 5.1 µM (24h exposure) | [13] |

| 2-((6-Chloro-2-methoxyacridin-9-yl)amino)ethan-1-ol | Cytotoxicity (MTS Assay, 48h) | PC3 | ~40% viability at 50 µM | [14] |

| 2-((6-Chloro-2-methoxyacridin-9-yl)amino)ethan-1-ol | Cytotoxicity (MTS Assay, 48h) | A549 | ~60% viability at 50 µM | [14] |

| 9-Acridinyl amino acid derivative 8 | Cytotoxicity | A549 | IC50 ≈ 6 µM | [10] |

| 9-Acridinyl amino acid derivative 9 | Cytotoxicity | A549 | IC50 ≈ 6 µM | [10] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to evaluate the mechanism of action of this compound derivatives.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[15]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549, PC3) in 96-well plates at a density of 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the 9-acridine derivative in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (e.g., 0.2% DMSO) and a media-only control.[14]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.[15]

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).

DNA Intercalation Analysis (Fluorescence Spectroscopy)

This method utilizes the fluorescent properties of acridine derivatives like ACMA to study their interaction with DNA. The fluorescence of ACMA is quenched upon intercalation into the DNA double helix.

Protocol:

-

Solution Preparation: Prepare a stock solution of the fluorescent acridine derivative (e.g., ACMA) in a suitable buffer (e.g., sodium cacodylate buffer, pH 7.0). Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer and determine its concentration spectrophotometrically.

-

Fluorescence Titration: In a quartz cuvette, place a fixed concentration of the acridine derivative.

-

Titration with DNA: Sequentially add small aliquots of the ctDNA stock solution to the cuvette. After each addition, mix thoroughly and allow the solution to equilibrate.

-

Fluorescence Measurement: Record the fluorescence emission spectrum after each addition of DNA, using an appropriate excitation wavelength (e.g., 419 nm for ACMA).[4]

-

Data Analysis: Plot the change in fluorescence intensity against the DNA concentration. The data can be used to construct a Scatchard plot to determine the binding constant (K) and the number of binding sites.

References

- 1. kronika.ac [kronika.ac]

- 2. benchchem.com [benchchem.com]

- 3. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. Inhibition of DNA topoisomerases I and II and growth inhibition of HL-60 cells by novel acridine-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Topoisomerase II-mediated DNA damage produced by 4'-(9-acridinylamino)methanesulfon-m-anisidide and related acridines in L1210 cells and isolated nuclei: relation to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 9-AMINO-6-CHLORO-2-METHOXYACRIDINE | 3548-09-2 [chemicalbook.com]

- 12. 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Multifaceted Roles of 9-Chloro-2-methoxyacridine Derivatives in Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the research applications of 9-chloro-2-methoxyacridine and its prominent derivative, 9-amino-6-chloro-2-methoxyacridine (ACMA). While 9-chloroacridine serves as a crucial synthetic intermediate, it is ACMA that has been extensively studied for its diverse biological activities.[1][2] This document will focus on the applications of ACMA, covering its utility as a fluorescent probe, an enzyme inhibitor, and a potential therapeutic agent, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.

ACMA as a High-Affinity Fluorescent DNA Intercalator

ACMA is a cell-permeable fluorescent probe that intercalates into DNA, exhibiting a preference for poly(dA-dT) sequences.[3][4] This property makes it a valuable tool for DNA labeling and studying DNA flexibility.[3][5] Upon intercalation, the fluorescence of ACMA is significantly enhanced, allowing for sensitive detection of nucleic acids.

Quantitative Data: Spectroscopic and Binding Properties

| Property | Value | Reference |

| Excitation Maximum (Free) | 411 nm | [3] |

| Emission Maximum (Free) | 475 nm | [3] |

| Excitation Maximum (DNA-Bound) | ~419 nm | [4][6] |

| Emission Maximum (DNA-Bound) | ~483 nm | [4][6] |

| Binding Constant (PDI complex) | (6.5 ± 1.1) x 104 M-1 | [7][8] |

| Binding Constant (PDII complex) | (5.5 ± 1.5) x 104 M-1 | [7][8] |

| Binding Constant (PDIII complex) | (5.7 ± 0.03) x 104 M-1 | [7][8] |

Experimental Protocol: DNA Labeling with ACMA

This protocol outlines the basic steps for fluorescently labeling DNA using ACMA for visualization or quantification.

-

Preparation of Staining Solution: Prepare a stock solution of ACMA in a suitable solvent like methanol or DMSO at a concentration of 1 mg/mL.[3] Dilute the stock solution in a buffer appropriate for your DNA sample (e.g., Tris-HCl, pH 7.5) to a final working concentration, typically in the low micromolar range.

-

Staining: Add the ACMA working solution to the DNA sample. The optimal ratio of dye to DNA base pairs may need to be determined empirically but a starting point is often a 1:5 or 1:10 dye:base pair ratio.

-

Incubation: Incubate the mixture at room temperature for 15-30 minutes, protected from light.

-

Detection: Measure the fluorescence using a fluorometer, fluorescence microscope, or plate reader with excitation and emission wavelengths set appropriately for DNA-bound ACMA (~419 nm and ~483 nm, respectively).[4][6]

Visualization: DNA Intercalation by ACMA

Caption: Mechanism of ACMA intercalation into DNA leading to biological consequences.

A pH-Sensitive Probe for Bioenergetics Research

ACMA's fluorescence is highly dependent on pH and is quenched upon the establishment of a pH gradient across a biological membrane.[3][5] This property has been extensively utilized to study proton pumping activity of membrane-bound ATPases and to measure pH changes in organelles like vacuoles and mitochondria.[6][9][10]

Experimental Protocol: Measuring Proton Gradient Formation

This protocol describes how to use ACMA to monitor the activity of proton pumps, such as V-type ATPases, in isolated vesicles or organelles.

-

Vesicle Preparation: Prepare a suspension of vesicles or organelles (e.g., vacuolar tonoplasts, submitochondrial particles) in a suitable assay buffer (e.g., containing KCl, MgCl2, and a buffering agent like HEPES-KOH, pH 7.5).

-

Assay Setup: In a fluorometer cuvette, add the assay buffer, the vesicle suspension, and ACMA to a final concentration of 1-5 µM. Allow the signal to stabilize.

-

Initiation of Pumping: Initiate proton pumping by adding the substrate, typically ATP. The formation of a proton gradient (acidic inside the vesicle) will cause the quenching of ACMA fluorescence.

-

Dissipation of Gradient: To confirm that the fluorescence quenching is due to a pH gradient, an uncoupler (protonophore) like FCCP or nigericin can be added, which will dissipate the gradient and restore fluorescence.

-

Data Acquisition: Record the fluorescence intensity over time. The initial rate of fluorescence quenching is proportional to the proton pumping activity.

Visualization: Experimental Workflow for Proton Pumping Assay

Caption: Workflow for monitoring proton pump activity using ACMA fluorescence quenching.

Enzyme Inhibition: From Neurotransmission to DNA Topology

ACMA and its derivatives have been shown to be potent inhibitors of several key enzymes, highlighting their potential as therapeutic agents.

Acetylcholinesterase Inhibition

ACMA is a known inhibitor of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine.[3] This inhibitory activity suggests a potential application in the study of neurodegenerative diseases like Alzheimer's, where AChE inhibitors are a therapeutic strategy.[3][11]

Topoisomerase Inhibition

Derivatives of 9-chloroacridine are recognized as inhibitors of topoisomerase I and II.[2][12] These enzymes are essential for managing DNA topology during replication and transcription. By stabilizing the topoisomerase-DNA cleavage complex, these compounds introduce DNA strand breaks, ultimately leading to cell cycle arrest and apoptosis. This mechanism is a cornerstone of their anticancer activity.[2][12]

Quantitative Data: Enzyme Inhibition

| Enzyme | Compound | Inhibition Value | Reference |

| Acetylcholinesterase | ACMA | Ki = 49 nM | [3][11] |

| Topoisomerase II | Acridinyl amino acid derivatives (6, 7, 8, 9) | Similar inhibitory potential to amsacrine | [12] |

Anticancer and Cytotoxic Properties

The ability of ACMA and its derivatives to intercalate into DNA and inhibit topoisomerases underpins their significant cytotoxic and potential anticancer activities.[2][13] Studies have demonstrated that ACMA can induce frameshift and transversion/transition mutations, and its binding to DNA is associated with genotoxic properties.[7][8]

Quantitative Data: In Vitro Cytotoxicity

| Cell Line | Compound | IC50 / CC50 | Reference |

| A549 (Lung Carcinoma) | Derivative 8 | ~ 6 µM | [12] |

| A549 (Lung Carcinoma) | Derivative 9 | ~ 6 µM | [12] |

| Vero (Normal Kidney) | N-(9-acridinyl) amino acid derivatives | CC50 = 41.72 to 154.10 µM | [14] |

| Cloudman Melanoma | Acridine derivatives of tri- and tetraamines | Strongest cytostatic activity in the series | [13] |

Visualization: Pathway of Acridine-Induced Cytotoxicity

Caption: Simplified pathway of cytotoxicity induced by topoisomerase II inhibition.

A Versatile Scaffold for Drug Discovery

9-Chloroacridine and its 9-amino derivatives serve as versatile platforms for the synthesis of novel compounds with a wide range of biological activities. By modifying the core acridine structure, researchers have developed derivatives with enhanced or novel properties, including anti-inflammatory, antibacterial, antimalarial, and antiparasitic activities.[1][14][15] The synthesis often involves the reaction of 9-chloroacridine with various amines or phenols to generate diverse libraries of compounds for screening.[12][15]

References

- 1. kronika.ac [kronika.ac]

- 2. benchchem.com [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. ACMA (9-Amino-6-Chloro-2-Methoxyacridine) 100 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Invitrogen ACMA (9-Amino-6-Chloro-2-Methoxyacridine) 100 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 7. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 9-AMINO-6-CHLORO-2-METHOXYACRIDINE | CAS#:3548-09-2 | Chemsrc [chemsrc.com]

- 11. 9-AMINO-6-CHLORO-2-METHOXYACRIDINE | 3548-09-2 [chemicalbook.com]

- 12. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 9-acridinyl and 2-methoxy-6-chloro-9-acridinyl derivatives of aliphatic di-, tri-, and tetraamines. Chemistry, cytostatic activity, and schistosomicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of 9-Chloro-2-methoxyacridine: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis and characterization of 9-Chloro-2-methoxyacridine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to its structural similarity to other biologically active acridine derivatives, this molecule serves as a valuable scaffold in medicinal chemistry and materials science. This document outlines a probable synthetic route, detailed experimental protocols based on established chemical transformations, and methods for its characterization.

Data Presentation

The successful synthesis of this compound and its intermediates would yield a range of quantitative data. The following tables provide a structured summary of the expected physical and spectroscopic properties. It is important to note that while the synthesis is based on well-established reactions, specific experimental data for the target molecule and its direct precursors are not extensively reported in publicly available literature. The data presented for the intermediates are based on analogous compounds, and the data for the final product are predicted based on the analysis of related acridine structures.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |

| N-(4-methoxyphenyl)-5-chloroanthranilic acid | C₁₄H₁₂ClNO₃ | 277.70 | Off-white to pale yellow solid | Not reported (analogous compounds ~180-190) | Not assigned |

| 2-methoxy-6-chloro-9(10H)-acridone | C₁₄H₁₀ClNO₂ | 259.69 | Yellow crystalline solid | Not reported (analogous compounds >300) | Not assigned |

| This compound | C₁₄H₁₀ClNO | 243.69 | Yellow solid | Not reported | 16492-13-0[1][2] |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec (m/z) |

| N-(4-methoxyphenyl)-5-chloroanthranilic acid | Predicted: 11.0-12.0 (s, 1H, -COOH), 9.0-10.0 (s, 1H, -NH), 6.8-8.0 (m, 7H, Ar-H), 3.8 (s, 3H, -OCH₃) | Predicted: 168-172 (-COOH), 155-160 (Ar-C-O), 114-145 (Ar-C), 55-56 (-OCH₃) | Predicted: 3300-2500 (O-H), 3000-3100 (N-H), 1680-1710 (C=O), 1240-1260 (C-O) | Predicted: [M]+ at 277 |

| 2-methoxy-6-chloro-9(10H)-acridone | Predicted: 11.0-12.0 (s, 1H, -NH), 7.0-8.5 (m, 7H, Ar-H), 3.9 (s, 3H, -OCH₃) | Predicted: 175-180 (C=O), 155-160 (Ar-C-O), 115-145 (Ar-C), 55-56 (-OCH₃) | Predicted: 3100-3200 (N-H), 1620-1640 (C=O), 1240-1260 (C-O) | Predicted: [M]+ at 259 |

| This compound | Predicted: 7.2-8.8 (m, 7H, Ar-H), 4.0 (s, 3H, -OCH₃) | Predicted: 158-162 (Ar-C-O), 115-150 (Ar-C), 56-57 (-OCH₃) | Predicted: 3000-3100 (Ar C-H), 1600-1620 (C=N), 1250-1270 (C-O), 750-850 (C-Cl) | Predicted: [M]+ at 243 |

Experimental Protocols

The synthesis of this compound can be achieved through a three-step process, beginning with an Ullmann condensation, followed by a cyclization to form the acridone core, and concluding with a chlorination reaction.

Step 1: Synthesis of N-(4-methoxyphenyl)-5-chloroanthranilic acid

This step involves the copper-catalyzed N-arylation of 5-chloroanthranilic acid with a suitable aryl halide, or more commonly, the reaction of 2,5-dichlorobenzoic acid with p-anisidine in an Ullmann condensation. The following protocol is adapted from a similar synthesis of N-(4-methoxyphenyl)anthranilic acid.[3]

Materials:

-

2,5-dichlorobenzoic acid

-

p-Anisidine

-

Anhydrous potassium carbonate

-

Copper powder (activated)

-

Amyl alcohol

-

Concentrated hydrochloric acid

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of 2,5-dichlorobenzoic acid (1 equivalent), p-anisidine (1.2 equivalents), anhydrous potassium carbonate (1.5 equivalents), and a catalytic amount of activated copper powder (0.1 equivalents) is suspended in amyl alcohol.

-

The reaction mixture is heated to reflux with vigorous stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the amyl alcohol is removed by steam distillation.

-

The remaining aqueous solution is filtered while hot to remove the copper catalyst and any unreacted starting materials.

-

The filtrate is then carefully acidified with concentrated hydrochloric acid to a pH of approximately 4-5, leading to the precipitation of the product.

-

The crude N-(4-methoxyphenyl)-5-chloroanthranilic acid is collected by filtration, washed with cold water, and dried.

-

Purification is achieved by recrystallization from ethanol or a similar suitable solvent to yield the pure product.

Step 2: Synthesis of 2-methoxy-6-chloro-9(10H)-acridone

The intermediate N-phenylanthranilic acid derivative is cyclized in the presence of a strong acid to form the corresponding acridone. Polyphosphoric acid (PPA) or concentrated sulfuric acid are commonly used for this transformation.[4]

Materials:

-

N-(4-methoxyphenyl)-5-chloroanthranilic acid

-

Polyphosphoric acid (PPA) or concentrated sulfuric acid

-

Aqueous sodium carbonate solution

Procedure:

-

N-(4-methoxyphenyl)-5-chloroanthranilic acid (1 equivalent) is added portion-wise to pre-heated polyphosphoric acid (10-20 times the weight of the acid) at 100-120 °C with stirring.

-

The reaction mixture is heated at 130-140 °C for 2-4 hours, with the reaction progress monitored by TLC.

-

Upon completion, the hot reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude acridone.

-

The precipitate is collected by filtration and washed with water until the filtrate is neutral.

-

The crude product is then boiled in an aqueous sodium carbonate solution to remove any unreacted acidic starting material.

-

The solid is collected by filtration, washed thoroughly with water, and dried.

-

The crude 2-methoxy-6-chloro-9(10H)-acridone can be purified by recrystallization from a high-boiling solvent such as dimethylformamide (DMF) or acetic acid.

Step 3: Synthesis of this compound

The final step is the conversion of the acridone to the target 9-chloroacridine using a chlorinating agent like phosphorus oxychloride (POCl₃).[5][6]

Materials:

-

2-methoxy-6-chloro-9(10H)-acridone

-

Phosphorus oxychloride (POCl₃)

-

Chloroform or Dichloromethane

-

Aqueous ammonia solution

Procedure:

-

A mixture of 2-methoxy-6-chloro-9(10H)-acridone (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is heated at reflux for 2-3 hours. The reaction should be carried out in a well-ventilated fume hood.

-

After the reaction is complete (monitored by TLC), the excess POCl₃ is removed under reduced pressure.

-

The resulting residue is cooled in an ice bath and then carefully quenched by slowly adding it to crushed ice with vigorous stirring.

-

The acidic solution is neutralized by the slow addition of a cold aqueous ammonia solution until the pH is basic, causing the precipitation of the crude product.

-

The precipitate is collected by filtration, washed extensively with water, and dried.

-

The crude this compound is purified by recrystallization from a suitable solvent such as ethanol or acetone to afford the final product.

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and a general workflow for the characterization of the synthesized compound.

Caption: Synthetic pathway for this compound.

Caption: General workflow for compound characterization.

References

- 1. This compound CAS#: 16492-13-0 [amp.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines - Arabian Journal of Chemistry [arabjchem.org]

- 6. benchchem.com [benchchem.com]

Unlocking the Therapeutic Potential of 9-Chloro-2-methoxyacridine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acridine scaffold holds a privileged position in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Among these, 9-Chloro-2-methoxyacridine has emerged as a critical synthetic precursor for a multitude of biologically active derivatives. These compounds have demonstrated significant potential across various therapeutic areas, primarily driven by their interactions with nucleic acids and key cellular enzymes. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and antiparasitic properties. Detailed experimental protocols, quantitative biological data, and visual representations of key mechanisms are presented to facilitate further research and drug development in this promising field.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of this compound have shown significant promise as anticancer agents, largely due to their ability to intercalate into DNA and inhibit enzymes crucial for cancer cell proliferation and survival. The planar, tricyclic structure of the acridine core is adept at inserting between DNA base pairs, causing structural distortions that disrupt DNA replication and transcription.

A primary mechanism of action for many 9-aminoacridine derivatives, which are synthesized from this compound, is the inhibition of topoisomerase I and II. These enzymes are vital for relieving the torsional stress in DNA that occurs during replication and transcription. By stabilizing the transient DNA-topoisomerase cleavage complex, these acridine derivatives lead to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death in cancer cells.

Furthermore, some derivatives have been shown to modulate critical cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival.

Quantitative Anticancer Activity Data

The in vitro anticancer efficacy of various 9-aminoacridine derivatives is summarized below. The half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CTC50) values represent the concentration of the compound required to inhibit the growth of or kill 50% of the cells, respectively.

| Compound ID | Cancer Cell Line | Cancer Type | Assay Type | IC50 / CTC50 (µM) | Reference |

| Compound 9 | A-549 | Lung Cancer | MTT | 18.75 µg/ml | |

| Compound 9 | HeLa | Cervical Cancer | MTT | 13.75 µg/ml | |

| Compound 9 | DLA | Dalton's Lymphoma Ascites | MTT | 337.5 µg/ml | |

| Compound 7 | A-549 | Lung Cancer | MTT | 36.25 µg/ml | |

| Compound 7 | HeLa | Cervical Cancer | MTT | 31.25 µg/ml | |

| 4-((6-chloro-2-methoxyacridin-9-yl)amino)phenol hydrochloride salt (3a) | PC3 | Prostate Cancer | MTS | Not Reported (~60% viability at 50 µM) | |

| 4-((6-chloro-2-methoxyacridin-9-yl)amino)phenol hydrochloride salt (3a) | A549 | Lung Cancer | MTS | Not Reported (~50% viability at 50 µM) | |

| Acridine Derivative 8 | A549 | Lung Cancer | MTT | ~6 µM | |

| Acridine Derivative 9 | A549 | Lung Cancer | MTT | ~6 µM | |

| Methyl substituted MPP-9 | MCF-7 | Breast Cancer | Not Specified | 1 µM | |

| Methyl substituted MPP-9 | HT-29 | Colon Cancer | Not Specified | 2 µM | |

| Unsubstituted MPP-1 | MCF-7 | Breast Cancer | Not Specified | 2-4 µM | |

| Unsubstituted MPP-1 | HT-29 | Colon Cancer | Not Specified | 2-4 µM | |

| Chloro-substituted MPP-2 | MCF-7 | Breast Cancer | Not Specified | 2-4 µM | |

| Chloro-substituted MPP-2 | HT-29 | Colon Cancer | Not Specified | 2-4 µM | |

| Chloro-substituted MPP-5 | MCF-7 | Breast Cancer | Not Specified | 2-4 µM | |

| Chloro-substituted MPP-5 | HT-29 | Colon Cancer | Not Specified | 2-4 µM |

Antimicrobial and Antiparasitic Activities

Beyond their anticancer properties, this compound derivatives have demonstrated a broad spectrum of activity against various pathogens, including bacteria, viruses, and parasites.

Antibacterial Activity

Several derivatives have been investigated for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to DNA intercalation, leading to the inhibition of essential cellular processes. The minimum inhibitory concentration (MIC) is a key parameter used to quantify antibacterial potency.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Carbazole Derivative 2 | S. aureus ATCC 29213 | 30 | |

| Carbazole Derivative 2 | S. aureus ATCC 6358 | 30 | |

| Carbazole Derivative 2 | S. epidermidis ATCC 12228 | 50 | |

| Carbazole Derivative 2 | S. pyogenes ATCC 19615 | 40 | |

| Carbazole Derivative 2, 3, 4, 5, 7, 8, 9, 10 | Staphylococcus strains | 32 | |

| Carbazole Derivative 3, 8 | E. coli | 64 | |

| Copper Complex 5 | S. aureus ATCC 25923 | 313 | |

| Copper Complex 5 | MRSA | 313 | |

| Copper Complex 5 | E. coli ATCC 25922 | 625 |

Antiviral Activity

The antiviral potential of 9-aminoacridine derivatives has been explored, with some compounds showing activity against viruses such as SARS-CoV-2. The half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) are used to evaluate antiviral efficacy and cellular toxicity, respectively. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.

| Compound ID | Virus | Cell Line | IC50 (µM) | CC50 (µM) | SI | Reference |

| Quinacrine | SARS-CoV-2 | A549 + ACE2 | 0.19 | 9.24 | 48.6 | |

| Pyronaridine | SARS-CoV-2 | A549 + ACE2 | 0.23 | 11.53 | 50.1 | |

| Compound 9c | SARS-CoV-2 | U2-OS ACE2 GFP | ≤ 0.42 | ≥ 4.41 | > 10 | |

| Compound 7g | SARS-CoV-2 | U2-OS ACE2 GFP | < 1.0 | > 4.0 | > 10 | |

| Compound 7e | SARS-CoV-2 | U2-OS ACE2 GFP | < 1.0 | > 4.0 | > 10 |

Antiparasitic Activity

Derivatives of this compound have a long history as antimalarial agents. Their efficacy stems from their ability to interfere with the parasite's life cycle. Furthermore, these compounds have shown activity against other protozoan parasites like Leishmania infantum.

| Compound ID | Parasite | Activity Metric | Value (µM) | Reference |

| Bisacridine Derivatives (3 compounds) | Plasmodium berghei | In vivo antimalarial activity | Active | |

| 7-substituted 9-chloro/amino-2-methoxyacridines | Leishmania infantum | IC50 | Varies | |

| N1,N12-bis(7-chloroquinolin-4-yl)dodecane-1,12-diamine (12) | Leishmania infantum promastigotes | IC50 | 0.60 ± 0.11 | |

| N1,N12-bis(7-chloroquinolin-4-yl)dodecane-1,12-diamine (12) | Macrophages | EC50 | 11.69 ± 3.96 | |

| 1,2,3,4-tetrahydroacridine derivative (7g) | Leishmania infantum promastigotes | IC50 | 1.86 ± 0.48 | |

| Chlorinated 1,2,3,4-tetrahydroacridine derivative (7n) | Leishmania infantum promastigotes | IC50 | 4.47 ± 0.79 |

Experimental Protocols

Synthesis of 9-Anilinoacridine Derivatives

A general and efficient method for the synthesis of 9-anilinoacridine derivatives involves the reaction of 9-chloroacridine with the appropriate aromatic amine.

Materials:

-

9-Chloroacridine

-

Substituted or unsubstituted aniline

-

N-methyl-2-pyrrolidone (NMP)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Dissolve 9-chloroacridine in NMP.

-

Add the desired aromatic amine to the solution.

-

Add a catalytic amount of concentrated HCl.

-

Stir the reaction mixture at room temperature for the appropriate duration (typically several hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the product with water to remove any remaining NMP and HCl.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the purified 9-anilinoacridine derivative.

-

Characterize the final product using techniques such as IR, 1H NMR, and mass spectrometry.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

-

Cancer cell lines (e.g., A-549, HeLa)

-

Complete cell culture medium

-

96-well microtiter plates

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

During this incubation, viable cells will convert the MTT into formazan crystals, resulting in a purple color.

-

After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plates to ensure complete dissolution of the formazan.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50/CTC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Topoisomerase II Inhibition Assay (DNA Relaxation)

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.

Materials:

-

Human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pUC19)

-

10x Topoisomerase II Assay Buffer

-

10 mM ATP solution

-

Test compounds

-

Stop Buffer/Loading Dye

-

Agarose gel

-

Ethidium bromide

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Prepare reaction mixtures containing the assay buffer, ATP, and supercoiled DNA.

-

Add the test compound at various concentrations to the reaction tubes. Include a no-enzyme control, a no-drug control, and a positive control (a known topoisomerase II inhibitor like etoposide).

-

Initiate the reaction by adding human topoisomerase IIα to each tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding the Stop Buffer/Loading Dye.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Visualize the DNA bands under UV light.

-

Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-drug control.

Western Blot Analysis of the PI3K/AKT/mTOR Pathway

Western blotting is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of changes in protein expression and phosphorylation status upon drug treatment.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-mTOR, anti-total-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells and determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-p-AKT) overnight at 4°C.

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH) or a total protein antibody (e.g., anti-total-AKT).

-

Quantify the band intensities using densitometry software to determine the relative changes in protein expression or phosphorylation.

Signaling Pathways and Experimental Workflows

dot digraph "PI3K_AKT_mTOR_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K [label="S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; fourEBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acridine [label="9-Aminoacridine\nDerivatives", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#EA4335"];

// Edges RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PIP2 -> PI3K [dir=back, color="#5F6368"]; PIP3 -> PDK1 [color="#5F6368"]; PDK1 -> AKT [label=" activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; AKT -> mTORC1 [label=" activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; mTORC1 -> S6K [color="#5F6368"]; mTORC1 -> fourEBP1 [label=" inhibits", arrowhead=tee, fontsize=8, fontcolor="#5F6368", color="#5F6368"]; S6K -> Proliferation [color="#5F6368"]; fourEBP1 -> Proliferation [dir=back, arrowhead=normal, style=dashed, color="#5F6368"]; Acridine -> PI3K [label=" inhibits", arrowhead=tee, color="#EA4335", style=dashed, fontcolor="#EA4335", fontsize=8]; Acridine -> AKT [label=" inhibits", arrowhead=tee, color="#EA4335", style=dashed, fontcolor="#EA4335", fontsize=8];

// Invisible edges for layout PIP2 -> PIP3 [style=invis]; }

dot digraph "Experimental_Workflow_Anticancer" { graph [rankdir="TB", splines=ortho, nodesep=0.5, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [arrowhead=normal, penwidth=1.5, color="#5F6368"];

// Nodes Synthesis [label="Synthesis of\n9-Acridine Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; InVitro [label="In Vitro Screening\n(MTT Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Lead [label="Lead Compound\nIdentification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mechanism [label="Mechanism of Action Studies\n(Topoisomerase Assay, Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Efficacy\n(Animal Models)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Development [label="Preclinical Development", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Synthesis -> InVitro; InVitro -> Lead; Lead -> Mechanism; Mechanism -> InVivo; InVivo -> Development; }

Conclusion

This compound and its derivatives represent a versatile and potent class of compounds with a wide range of biological activities. Their established anticancer properties, coupled with emerging evidence of their antimicrobial and antiparasitic efficacy, underscore their potential as valuable leads in drug discovery. The mechanisms of action, primarily involving DNA intercalation and inhibition of key cellular enzymes, provide a solid foundation for rational drug design and optimization. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of this promising class of therapeutic agents. Further structure-activity relationship studies and in vivo investigations are warranted to fully elucidate the therapeutic potential of novel this compound derivatives.

An In-depth Technical Guide to the Spectroscopic Properties of 9-Amino-6-chloro-2-methoxyacridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 9-Amino-6-chloro-2-methoxyacridine (ACMA), a fluorescent probe with significant applications in biological research. This document details the methodologies for obtaining key spectroscopic data and presents the available information in a structured format for easy reference and comparison.

Introduction

9-Amino-6-chloro-2-methoxyacridine, commonly known as ACMA, is a heterocyclic aromatic compound widely utilized as a fluorescent probe for monitoring pH gradients across biological membranes and for staining nucleic acids.[1][2] Its fluorescence is highly sensitive to its environment, making it a valuable tool in cellular and molecular biology. A thorough understanding of its spectroscopic characteristics is essential for its effective application and for the development of new analytical methods.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 9-Amino-6-chloro-2-methoxyacridine.

UV-Vis Absorption Spectroscopy

| Wavelength (λmax) (nm) | Solvent | Reference |

| 218, 277, 340, 412, 435 | Methanol | [2][3] |

Fluorescence Spectroscopy

| Excitation (λex) (nm) | Emission (λem) (nm) | Solvent | Reference |

| 411 | 475 | Methanol | [2][3] |

| 419 | 483 | In complex with DNA | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Aromatic protons are expected to appear in the range of 7.0-8.5 ppm. The methoxy group protons would be observed as a singlet around 3.8-4.0 ppm, and the amino group protons would likely appear as a broad singlet.

¹³C NMR: Aromatic carbons would resonate in the region of 110-150 ppm. The carbon of the methoxy group is expected around 55-60 ppm. The carbon atoms attached to chlorine and nitrogen would show characteristic shifts influenced by the electronegativity of these atoms.

Mass Spectrometry

The nominal mass of 9-Amino-6-chloro-2-methoxyacridine (C₁₄H₁₁ClN₂O) is 258.06 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 258. The isotopic peak for the presence of the ³⁷Cl isotope (M+2) would be approximately one-third the intensity of the molecular ion peak. Common fragmentation pathways for aminoacridines may involve the loss of small molecules such as HCN, CO, and CH₃ from the acridine core and its substituents.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of 9-Amino-6-chloro-2-methoxyacridine.

Synthesis of 9-Amino-6-chloro-2-methoxyacridine

A plausible synthetic route for 9-Amino-6-chloro-2-methoxyacridine involves a multi-step process beginning with an Ullmann condensation, followed by a cyclization and subsequent amination.

References

9-Chloro-2-methoxyacridine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 9-Chloro-2-methoxyacridine. Due to the limited publicly available experimental data for this specific compound, this guide also includes data for the closely related compound, 9-Amino-6-chloro-2-methoxyacridine (ACMA), to serve as a valuable reference point. Furthermore, detailed experimental protocols for determining solubility and stability are provided to empower researchers to generate empirical data for this compound.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16492-13-0 | N/A |

| Molecular Formula | C₁₄H₁₀ClNO | N/A |

| Molecular Weight | 243.69 g/mol | N/A |

| Melting Point | 152-153 °C | [1] |

| Boiling Point (Predicted) | 414.9 ± 15.0 °C | [1] |

| Density (Predicted) | 1.304 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.72 ± 0.10 | [1] |

Solubility and Stability Data of 9-Amino-6-chloro-2-methoxyacridine (ACMA)

As a structurally similar compound, the solubility and stability data for 9-Amino-6-chloro-2-methoxyacridine (ACMA) can provide valuable insights for researchers working with this compound.

ACMA Solubility

| Solvent | Solubility |

| Methanol | Soluble |

| Water | Miscible |

ACMA Stability

| Condition | Stability |

| Storage at -20°C | Stable for ≥ 4 years |

Experimental Protocols

The following are detailed, standardized protocols for determining the solubility and stability of a compound such as this compound.

Shake-Flask Method for Solubility Determination

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours), ensuring that the solution is continuously agitated.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. For poorly settling solids, centrifugation can be used to achieve clear separation.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is calculated from the measured concentration in the supernatant.

Caption: Workflow for Shake-Flask Solubility Determination.

Forced Degradation Study for Stability Assessment

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent.

-

Stress Conditions: Expose the samples to a variety of stress conditions in parallel:

-

Acidic Hydrolysis: Add HCl solution and incubate at a controlled temperature (e.g., 60 °C).

-

Basic Hydrolysis: Add NaOH solution and incubate at a controlled temperature.

-

Oxidative Degradation: Add H₂O₂ solution and store at room temperature.

-

Thermal Degradation: Store a solid sample and a solution sample in a high-temperature oven (e.g., 80 °C).

-

Photostability: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH guidelines.

-

-

Time Points: Withdraw aliquots from the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For the acid and base hydrolysis samples, neutralize the aliquots before analysis.

-

Analysis: Analyze the samples using a stability-indicating HPLC method. The use of a PDA or MS detector will aid in the identification of degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products and determine the percentage of degradation of this compound.

References

The Acridine Core: A Journey from Coal Tar to Cutting-Edge Therapeutics

An In-depth Technical Guide on the Discovery and History of Acridine-Based Compounds for Researchers, Scientists, and Drug Development Professionals.

Introduction

For over a century and a half, the planar, nitrogen-containing heterocyclic scaffold of acridine has captivated chemists and biologists alike. Initially isolated from the humble origins of coal tar, acridine and its derivatives have evolved from simple dyes to a versatile class of compounds with profound impacts on medicine.[1] This in-depth guide provides a comprehensive overview of the historical milestones, key synthetic methodologies, and the ever-expanding therapeutic landscape of acridine-based compounds.

The journey of acridine is a testament to the evolution of medicinal chemistry, from serendipitous discoveries to rational drug design. Its story begins with the burgeoning coal tar industry of the 19th century and progresses through the development of vital antibacterial and antimalarial agents, culminating in its significant role in modern cancer chemotherapy. This guide will delve into the pivotal discoveries, detail the experimental protocols for the synthesis of key acridine compounds, and present quantitative data on their biological activities. Furthermore, it will visualize the intricate mechanisms of action that underpin their therapeutic effects.

A Chromophoric Beginning: Discovery and Early Developments

The history of acridine begins in 1870, when German chemists Carl Gräbe and Heinrich Caro first isolated the compound from the high-boiling fraction of coal tar.[2] The name "acridine" is derived from the Latin acer (sharp), a nod to its pungent odor and irritating effect on the skin.[1] Initially, the vibrant colors of acridine derivatives led to their use as dyes.

A significant turning point occurred in 1912 when Paul Ehrlich and his colleague L. Benda discovered the potent antimicrobial properties of the acridine derivative, proflavine.[3] This discovery opened the door to the therapeutic application of acridines. During World War I and II, acridine-based antiseptics like proflavine were widely used to treat wounds and prevent infections, proving to be a crucial medical tool before the advent of penicillin.[3]

The scarcity of quinine during World War II spurred research into synthetic antimalarials, leading to the development of mepacrine (also known as quinacrine or Atabrine) in the 1930s.[4] This acridine derivative proved to be an effective treatment and prophylactic for malaria, solidifying the therapeutic potential of the acridine scaffold and fueling further exploration into its medicinal applications.[4]

The Rise of Acridines in Oncology: Targeting DNA

The mid-20th century marked a pivotal shift in the application of acridine compounds, with a growing focus on their potential as anticancer agents. The planar structure of the acridine ring allows it to intercalate between the base pairs of DNA, a mechanism that disrupts DNA replication and transcription and ultimately leads to cell death.[5] This fundamental interaction with the genetic material of cancer cells became the cornerstone of acridine-based cancer chemotherapy.

Amsacrine, a 9-anilinoacridine derivative, emerged as a clinically significant anticancer drug in the 1970s for the treatment of acute leukemias.[6][7] Its development highlighted the importance of substituents on the acridine core for modulating biological activity and therapeutic efficacy. The primary mechanism of action for amsacrine was identified as the inhibition of topoisomerase II, an enzyme crucial for DNA topology.[6][7] By stabilizing the topoisomerase II-DNA complex, amsacrine induces double-strand breaks in DNA, leading to apoptosis.[6]

Key Synthetic Methodologies

The synthesis of the acridine core and its derivatives has been a subject of extensive research, leading to the development of several named reactions.

Bernthsen Acridine Synthesis

The Bernthsen acridine synthesis, first reported in 1878, is a classic method for preparing 9-substituted acridines. It involves the condensation of a diarylamine with a carboxylic acid or its anhydride in the presence of a dehydrating agent like zinc chloride at high temperatures (200-270 °C). The use of polyphosphoric acid can allow for lower reaction temperatures, albeit sometimes with reduced yields.

Ullmann Condensation

The Ullmann condensation is another versatile method for synthesizing acridine derivatives, particularly acridones. This copper-catalyzed reaction typically involves the coupling of an aryl halide with an amine or a phenol. For the synthesis of acridones, an intramolecular Ullmann condensation of an N-phenylanthranilic acid derivative is often employed.

Lehmstedt-Tanasescu Reaction

The Lehmstedt-Tanasescu reaction is a method for the synthesis of acridone derivatives from the reaction of a 2-nitrobenzaldehyde with an arene in the presence of sulfuric acid and a nitrite source.

Quantitative Data on Acridine-Based Compounds

The biological activity and physical properties of acridine derivatives are highly dependent on their substitution patterns. The following tables summarize key quantitative data for a selection of important acridine-based compounds.

Table 1: Physical and Chemical Properties of Key Acridine Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa | Solubility |

| Acridine | C₁₃H₉N | 179.22 | 106-110 | 5.1 | Soluble in alcohols, ether, benzene |

| Proflavine | C₁₃H₁₁N₃ | 209.25 | 281-288 | 9.7 | Soluble in water and ethanol |

| Mepacrine | C₂₃H₃₀ClN₃O | 399.96 | - | - | - |

| Acridine Orange | C₁₇H₁₉N₃ | 265.36 | - | - | Soluble in water and ethanol |

| Amsacrine | C₂₁H₁₉N₃O₃S | 393.46 | - | - | - |

Table 2: In Vitro Activity of Acridine-Based Antimalarial Compounds

| Compound | Target | Strain | IC₅₀ (nM) | Reference |

| Mepacrine | P. falciparum | - | - | [4] |

| Pyronaridine | P. falciparum | - | - | [8] |

| 1'-(dimethylamino)-3,6-diamino-9-Anilinoacridine | P. falciparum | K1 (CQ-resistant) | low nM | [8] |

| 9-(6-ammonioethylamino)-6-chloro-2-methoxyacridinium dichloride | P. falciparum | 3D7 (CQ-susceptible) | ~70 | [9] |

| Compound 23a (synthetic) | P. falciparum | 3D7 | 9.67 | - |

| Compound 23a (synthetic) | P. falciparum | K1 | 7.20 | - |

Table 3: In Vitro Cytotoxicity of Acridine-Based Anticancer Compounds

| Compound | Cell Line | IC₅₀ (µM) | Reference | |---|---|---|---|---| | Amsacrine | Leukemia | - |[6] | | Spiroacridine derivative AMTAC-19 | HCT-116 (colorectal) | 10.35 | - | | N-allyl acridones (3c and 3f) | JUNV (arenavirus) | 2.5 - 5.5 |[10] | | N-allyl acridones (3c and 3f) | DENV-2 (flavivirus) | 2.5 - 5.5 |[10] |

Table 4: Antibacterial Activity of Acridine Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Proflavine | Gram-positive bacteria | - | [3] |

| Acridine derivatives with thiourea substituents | Various bacteria | - | [2] |

| 9-oxoacridine derivatives | Various bacteria | - | [11] |

Experimental Protocols

Synthesis of 9-Aminoacridine

This protocol is adapted from the method of Magidson and avoids the difficult filtration of 9-chloroacridine.

Materials:

-

N-phenylanthranilic acid or Acridone

-

Phosphorus oxychloride (POCl₃)

-

Chloroform

-

Ammonium carbonate

-

Phenol

-

Acetone

-

Hydrochloric acid

Procedure:

-

Preparation of 9-Chloroacridine: A mixture of N-phenylanthranilic acid (50 g) and phosphorus oxychloride (160 mL) is slowly heated to 85-90°C.[8] The reaction is vigorous and may require cooling.[8] After the reaction subsides, the mixture is heated for an additional 2 hours. The excess phosphorus oxychloride is removed by distillation under reduced pressure. The resulting residue is dissolved in chloroform.

-

Formation of 9-Aminoacridine: The chloroform solution of 9-chloroacridine is added to a solution of ammonium carbonate in molten phenol. The mixture is heated to 120°C for 45 minutes.[8]

-

Isolation and Purification: The reaction mixture is cooled and poured into acetone to precipitate 9-aminoacridine hydrochloride.[8] The precipitate is filtered and washed with acetone. The crude product is then purified by extraction with boiling water.[8]

Synthesis of Mepacrine

The synthesis of mepacrine involves the reaction of 2-methoxy-6,9-dichloroacridine with 4-amino-1-diethylaminopentane.

Materials:

-

2-methoxy-6,9-dichloroacridine

-

4-amino-1-diethylaminopentane

-

Phenol

-

Caustic soda solution

-

Ether

-

Acetic acid

-

Ammonia

-

Hydrogen chloride in ether

Procedure:

-

Condensation: 2-methoxy-6,9-dichloroacridine and 4-amino-1-diethylaminopentane are heated together in phenol.[12]

-

Work-up: The reaction mixture is added to a mixture of aqueous caustic soda and ether. The ether layer containing the mepacrine base is separated.[12]

-

Purification: The mepacrine base is extracted from the ether with dilute aqueous acetic acid, which separates it from less basic impurities.[12] The base is then reprecipitated with ammonia and re-extracted into ether.[12]

-

Salt Formation: The dihydrochloride salt is precipitated by the addition of an ethereal solution of hydrogen chloride and can be recrystallized from alcohol.[12]

Mechanisms of Action: Visualized

The biological effects of acridine derivatives are primarily mediated through their interactions with DNA and associated enzymes.

DNA Intercalation by Acridine Orange

Acridine orange is a classic example of a DNA intercalator. Its planar structure allows it to slip between the base pairs of the DNA double helix. This interaction is stabilized by π-stacking interactions with the aromatic bases of DNA. When acridine orange intercalates into double-stranded DNA, it emits a green fluorescence. In contrast, it binds to single-stranded DNA and RNA through electrostatic interactions, resulting in a red fluorescence.[13]

Caption: DNA Intercalation by Acridine Orange.

Topoisomerase II Inhibition by Amsacrine

Amsacrine and other 9-anilinoacridines function as topoisomerase II poisons. They first intercalate into the DNA. This DNA-drug complex then traps the topoisomerase II enzyme after it has created a double-strand break in the DNA. By stabilizing this "cleavable complex," amsacrine prevents the re-ligation of the DNA strands, leading to an accumulation of DNA damage and the induction of apoptosis.[6]

Caption: Topoisomerase II Inhibition by Amsacrine.

Conclusion

The journey of acridine-based compounds, from their discovery in coal tar to their current role in the clinic, is a compelling narrative of scientific innovation. The versatility of the acridine scaffold has allowed for its adaptation to combat a wide range of diseases, from bacterial infections to cancer. The ability to readily synthesize a vast array of derivatives has enabled extensive structure-activity relationship studies, leading to the optimization of therapeutic properties. As our understanding of the molecular mechanisms of disease deepens, the acridine core will undoubtedly continue to serve as a valuable platform for the design and development of novel, targeted therapies. This guide provides a foundational understanding of the rich history and technical aspects of acridine chemistry, empowering researchers to build upon this legacy and forge new frontiers in drug discovery.

References

- 1. Acridine-Based Antimalarials—From the Very First Synthetic Antimalarial to Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acridine-a neglected antibacterial chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mepacrine - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. What is the mechanism of Amsacrine? [synapse.patsnap.com]

- 7. DNA-Binding Anticancer Drugs: One Target, Two Actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acridine and Acridinones: Old and New Structures with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimalarial acridines: synthesis, in vitro activity against P. falciparum and interaction with hematin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. US2439746A - Method of preparing mepacrine dihydrochloride dihydrate - Google Patents [patents.google.com]

- 13. Acridine orange - Wikipedia [en.wikipedia.org]

The Strategic Role of 9-Chloro-2-methoxyacridine in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

9-Chloro-2-methoxyacridine is a key heterocyclic precursor that has garnered significant attention in medicinal chemistry for its versatile role in the synthesis of a wide array of biologically active compounds. Its rigid, planar acridine core, combined with the reactive chloro group at the 9-position, makes it an ideal scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of derivatives synthesized from this compound, with a focus on their potential as anticancer, anti-inflammatory, and antimalarial drugs.

Chemical Properties and Reactivity

This compound is a yellow crystalline solid with the chemical formula C₁₄H₁₀ClNO. The electron-withdrawing nature of the acridine ring system and the chloro substituent at the 9-position makes this position highly susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility as a precursor, allowing for the facile introduction of various functional groups, primarily through the displacement of the chloride ion by amines, phenols, and other nucleophiles.

Synthesis of Bioactive Derivatives from this compound

The primary synthetic utility of this compound lies in its reaction with nucleophiles to yield 9-substituted-2-methoxyacridine derivatives. These reactions are typically carried out in a suitable solvent, often with the addition of a base to neutralize the hydrochloric acid formed during the reaction.

General Experimental Protocol for Nucleophilic Substitution

The following protocol is a generalized procedure for the synthesis of 9-aminoacridine derivatives from this compound.

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

Phenol (as solvent and catalyst)

-

Ammonium carbonate or other suitable base

-

Acetone

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in phenol.

-

Heat the mixture to 70-80 °C with stirring.

-

Gradually add the desired amine (1.1-1.5 equivalents) and a base such as powdered ammonium carbonate.

-

Increase the temperature to 120 °C and maintain for 1-3 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into a solution of sodium hydroxide to neutralize the phenol and precipitate the product.

-

Filter the crude product, wash with water, and dry.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetone) to yield the desired 9-substituted-2-methoxyacridine derivative.

Quantitative Data on Synthesized Derivatives

The following tables summarize key quantitative data for representative derivatives synthesized from 9-chloroacridine precursors, illustrating the yields and biological activities that can be achieved.

| Compound ID | Derivative Class | Starting Material | Yield (%) | Melting Point (°C) | Biological Activity | IC₅₀/GI₅₀/LD₅₀ | Reference |

| 1 | β-benzoylstyrene acridine | 6,9-dichloro-2-methoxyacridine | 66 | 169-172 | Antimalarial (3D7 strain) | 0.30-0.52 µM | [1] |

| 2 | 9-anilinoacridine | 9-chloroacridine | - | - | Anti-inflammatory (mast cell degranulation) | 16-21 µM | [2] |

| 3 | N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide | 6,9-dichloro-2-methoxyacridine | - | - | Antitumor (Ehrlich ascites carcinoma) | - | [3] |

| 4 | N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide | 6,9-dichloro-2-methoxyacridine | - | - | Acute Toxicity (mice) | 500 mg/kg (LD₅₀) | [3] |

Signaling Pathways and Mechanism of Action

Derivatives of 9-aminoacridine have been shown to exert their biological effects through various mechanisms of action, including DNA intercalation and modulation of key cellular signaling pathways.

DNA Intercalation

The planar aromatic structure of the acridine ring allows these molecules to insert themselves between the base pairs of DNA. This intercalation can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis, which is a key mechanism for their anticancer activity.

Modulation of NF-κB and p53 Signaling Pathways

Recent studies have indicated that 9-aminoacridine derivatives can induce the function of the tumor suppressor protein p53.[4] This induction is not due to genotoxic stress but is mediated by the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. By inhibiting NF-κB, 9-aminoacridine derivatives can restore the apoptotic function of p53, leading to the death of cancer cells.